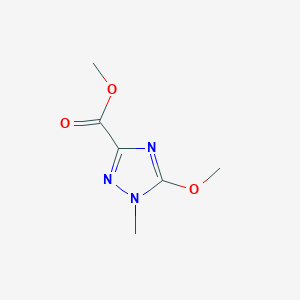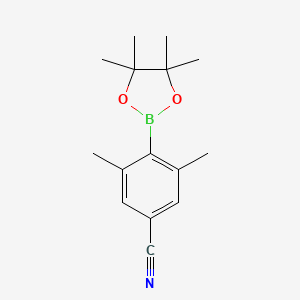
Methyl 5-methoxy-1-methyl-1h-1,2,4-triazole-3-carboxylate
Vue d'ensemble
Description
“Methyl 5-methoxy-1-methyl-1h-1,2,4-triazole-3-carboxylate” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . It is utilized as a precursor for preparing the nucleoside analogue, Ribavirin .
Synthesis Analysis
“Methyl 5-methoxy-1-methyl-1h-1,2,4-triazole-3-carboxylate” can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol .Molecular Structure Analysis
The molecular structure of “Methyl 5-methoxy-1-methyl-1h-1,2,4-triazole-3-carboxylate” has been analyzed . It is a five-membered aromatic azole chain, triazole compound containing two carbon and three nitrogen atoms .Chemical Reactions Analysis
“Methyl 5-methoxy-1-methyl-1h-1,2,4-triazole-3-carboxylate” is utilized as a precursor for preparing the nucleoside analogue, Ribavirin . It may also be used in the synthesis of the following nucleoside analogues: 1-(2,2-dimethyl-6-trityloxymethyl-4,6a-dihydro-3aH-cyclopenta[1,3]dioxol-4-yl)-1H-1,2,4-triazole-3-carboxylic acid methyl ester .Physical And Chemical Properties Analysis
“Methyl 5-methoxy-1-methyl-1h-1,2,4-triazole-3-carboxylate” has a molecular weight of 127.10 . Its melting point is between 196-199 °C (lit.) .Applications De Recherche Scientifique
Acylation and Structural Studies
- Acylation studies of 5-Amino-1H-1,2,4-triazoles, which are closely related to the chemical , reveal insights into the reaction products and their structures using proton-coupled 13C-NMR spectroscopy. This research contributes to understanding the structural aspects of similar triazole derivatives (Winkler & Kristinsson, 1983).
Synthesis and Derivatives Formation
- The synthesis of 1- and 2-methyl derivatives of 5,7-disubstituted V-triazolo[4,5-d]pyrimidines from 1,2,3-triazoles shows the potential for creating novel derivatives with varied substitutions, expanding the utility of such compounds in various scientific applications (Albert & Taguchi, 1972).
Crystallography and Quantum Chemical Calculations
- Detailed structural determination of similar triazole derivatives through experimental methods like X-ray diffraction and quantum-chemical calculations highlights the importance of these techniques in understanding the molecular configuration of such compounds (Shtabova et al., 2005).
Antibacterial Properties
- Studies on the antibacterial properties of synthesized triazole derivatives, such as those containing alkyl or alkoxyphenyl substituents, contribute to the development of new antimicrobial agents. These findings are significant in the field of medicinal chemistry and pharmaceutical research (Iradyan et al., 2014).
Spectroscopic and Structural Characteristics
- The study of N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate offers insights into their spectroscopic, structural, and conformational characteristics. Such studies are crucial in the pharmaceutical industry for drug design and development (Dzygiel et al., 2004).
Herbicide Development
- Research on synthesizing intermediates for herbicides, such as the preparation of 5-methoxyl-4-methyl-1,2,4-triazole-3-one, underlines the significance of triazole derivatives in agricultural science. This application is vital for developing new and more effective herbicides (Yong et al., 2009).
Mécanisme D'action
Target of Action
It is known that triazole compounds often interact with enzymes and proteins in the body .
Mode of Action
The nitrogen atoms of the triazole moiety in similar compounds have been found to actively contribute to binding to the active site of enzymes .
Biochemical Pathways
Triazole compounds are known to be involved in a variety of biochemical reactions .
Result of Action
Similar triazole compounds have been found to exhibit various biological activities .
Safety and Hazards
“Methyl 5-methoxy-1-methyl-1h-1,2,4-triazole-3-carboxylate” is classified under GHS07 and has a signal word of warning . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302 + P352, and P305 + P351 + P338 . It may cause irritation and damage to the eyes, skin, respiratory system, and digestive system .
Propriétés
IUPAC Name |
methyl 5-methoxy-1-methyl-1,2,4-triazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3/c1-9-6(12-3)7-4(8-9)5(10)11-2/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXSWCVHTZXSSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-methoxy-1-methyl-1h-1,2,4-triazole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(1S)-1-azidoethyl]-4-chlorobenzene](/img/structure/B1460228.png)







![N-[(4-fluorophenyl)methyl]-4-methyl-2-(4-methylpiperazin-1-yl)pentanamide](/img/structure/B1460243.png)

![9-Chloro-7,10-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B1460245.png)